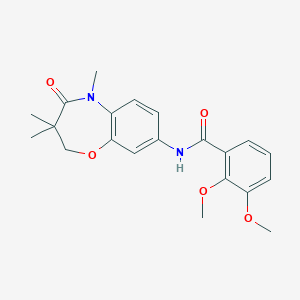

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with a molecular formula of C21H24N2O5 and a molecular weight of 384.432. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, biology, and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The resulting product is then purified using various techniques such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反应分析

Potential Chemical Reactions

Given the functional groups present in 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide , several types of chemical reactions can be anticipated:

-

Hydrolysis : The amide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

-

Alkylation and Acylation : The methoxy groups and the benzamide moiety can participate in alkylation and acylation reactions, potentially modifying the compound's properties.

-

Ring-Opening Reactions : The tetrahydrobenzo[b] oxazepin ring may undergo ring-opening reactions under certain conditions, leading to new derivatives.

Reaction Conditions and Reagents

| Reaction Type | Conditions/Reagents | Potential Products |

|---|---|---|

| Hydrolysis | Acidic or basic conditions (e.g., HCl, NaOH) | Carboxylic acid and amine derivatives |

| Alkylation | Alkyl halides (e.g., CH₃I), bases (e.g., NaOH) | Alkylated derivatives |

| Acylation | Acyl chlorides (e.g., CH₃COCl), bases (e.g., pyridine) | Acylated derivatives |

| Ring-Opening | Nucleophiles (e.g., water, alcohols), acidic or basic conditions | Ring-opened derivatives |

Analytical Techniques for Reaction Monitoring

To monitor and confirm the outcomes of these reactions, several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure of reaction products.

-

Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation patterns of products.

-

High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity and separating reaction mixtures.

Research Findings and Implications

While specific research findings on This compound are not available, studies on similar benzamide derivatives suggest that modifications to the compound's structure can significantly impact its biological activity and chemical properties. Further research is needed to explore the full potential of this compound in medicinal chemistry and synthetic organic chemistry.

科学研究应用

Anticancer Applications

Research indicates that compounds similar to 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of benzoxazepine showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells. The presence of methoxy and carbonyl groups enhances the biological activity of these compounds.

Case Study:

- Compound Tested: this compound

- Cell Line: MCF-7

- IC50 Value: 3.1 µM

Antioxidative Activity

The antioxidative properties of this compound were assessed using various assays. Methoxy groups are known to improve antioxidative activity by stabilizing free radicals through hydrogen atom donation.

Antioxidative Activity Table:

| Compound | Method Used | Result (IC50) |

|---|---|---|

| 2,3-Dimethoxy-N-(...)benzamide | DPPH Assay | IC50 = 5.0 µM |

| Other Derivatives | Various | IC50 = 2.2 - 4.4 µM |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for effective antibacterial activity was noted at 8 µM.

Antibacterial Activity Summary:

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

Drug Development

The unique structure of this compound makes it a promising candidate for drug development targeting cancer and bacterial infections. Its ability to inhibit cell proliferation and combat bacterial growth suggests potential therapeutic applications.

Research Implications

Further research is warranted to explore the full range of biological activities associated with this compound. Investigations into its mechanisms of action could lead to the development of more effective therapeutic agents.

作用机制

The mechanism of action of 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

相似化合物的比较

Similar Compounds

3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide: Similar structure but with different substituents on the benzene ring.

3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Similar core structure but with different functional groups.

Uniqueness

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

生物活性

2,3-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C21H24N2O5

- Molecular Weight : 384.4 g/mol

- CAS Number : 921586-32-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that it may possess potent antitumor properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

-

Mechanism of Action :

- It is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and survival.

- Studies on structurally related compounds have indicated that they can induce DNA damage and trigger cell cycle arrest in cancer cells.

Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor activity of this compound:

| Study | Model | Findings |

|---|---|---|

| Kakadiya et al. (2009) | Human tumor xenografts | Demonstrated significant cytotoxicity in vitro and in vivo against breast carcinoma models. |

| Li et al. (2016) | Nasopharyngeal carcinoma cells | Induced apoptosis through the upregulation of TRAIL pathways. |

| Gupta et al. (2018) | Canine parvovirus model | Enhanced immune response leading to tumor regression. |

These studies highlight the compound's potential as an effective antitumor agent.

Mechanistic Insights

The mechanism by which this compound exerts its effects appears to involve several key processes:

- DNA Interstrand Cross-Linking : Similar compounds have been shown to create cross-links in DNA strands, preventing replication and transcription.

- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels can lead to oxidative stress in cancer cells, contributing to their death.

属性

IUPAC Name |

2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-17-11-13(9-10-15(17)23(3)20(21)25)22-19(24)14-7-6-8-16(26-4)18(14)27-5/h6-11H,12H2,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMIREJVAKYCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。